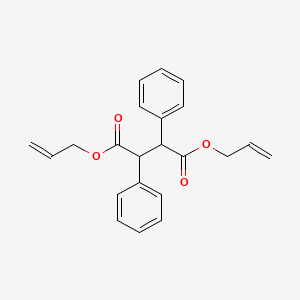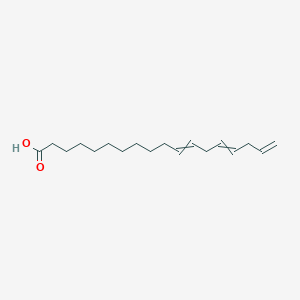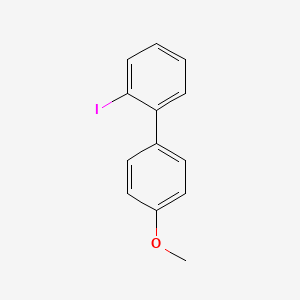
2-Iodo-4'-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4’-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C13H11IO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an iodine atom at the 2-position and a methoxy group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4’-methoxy-1,1’-biphenyl typically involves the iodination of 4’-methoxy-1,1’-biphenyl. One common method is the Sandmeyer reaction, where 4’-methoxy-1,1’-biphenyl is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 2-position .
Industrial Production Methods
Industrial production of 2-Iodo-4’-methoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4’-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of 2-iodo-4’-methoxybenzaldehyde or 2-iodo-4’-methoxybenzoic acid.
Coupling: Formation of extended biphenyl systems with various functional groups.
Scientific Research Applications
2-Iodo-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-Iodo-4’-methoxy-1,1’-biphenyl depends on its application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Iodobiphenyl: Lacks the methoxy group, making it less electron-rich and potentially less reactive in certain reactions.
4-Iodo-2-methoxy-1,1’-biphenyl: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-Iodo-4’-methoxy-1,1’-biphenyl is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Properties
CAS No. |
197292-94-7 |
|---|---|
Molecular Formula |
C13H11IO |
Molecular Weight |
310.13 g/mol |
IUPAC Name |
1-iodo-2-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11IO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3 |
InChI Key |
FYFZFFBAOKJZDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


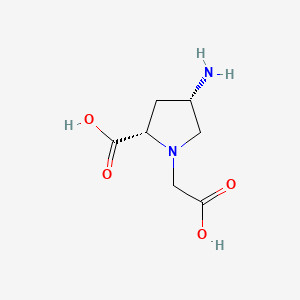
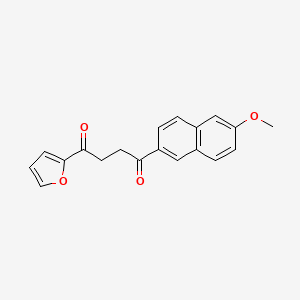
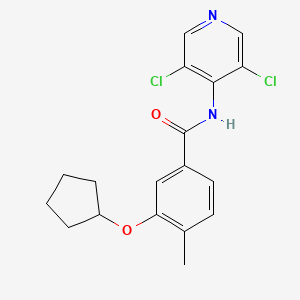
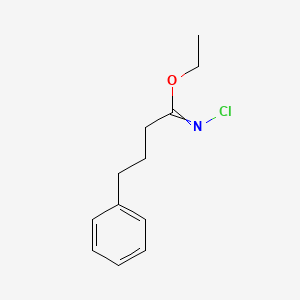
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
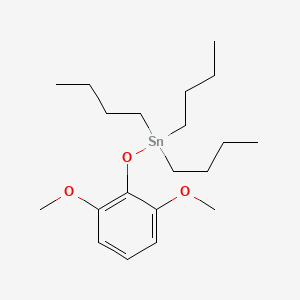
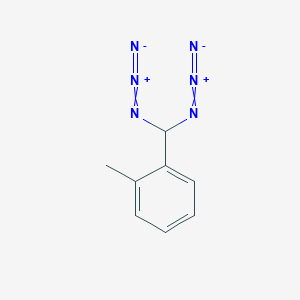
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)

